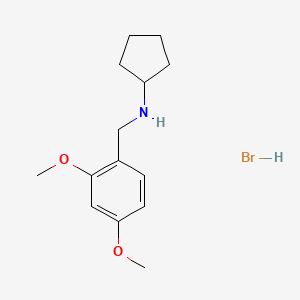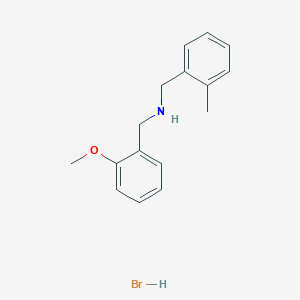
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
描述
N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide: is a chemical compound with a complex structure that includes bromine, methoxy, and amine functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves multiple steps, starting with the bromination of a methoxybenzyl precursor. The brominated intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
Chemistry: In chemistry, N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bromine and methoxy substitutions on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development studies.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of advanced polymers or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to receptors or enzymes, potentially modulating their activity. The amine group may facilitate interactions with biological membranes or proteins, affecting cellular processes.
相似化合物的比较
- N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
Comparison: Compared to these similar compounds, N-(3-bromo-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide has a unique combination of functional groups that may confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the propanamine backbone differentiates it from other analogs, potentially leading to unique applications in research and industry.
属性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10;/h4-6,9,14H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKKUQNYQNYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)OC)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-74-7 | |
| Record name | Benzenemethanamine, 3-bromo-4-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3244129.png)




![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)


